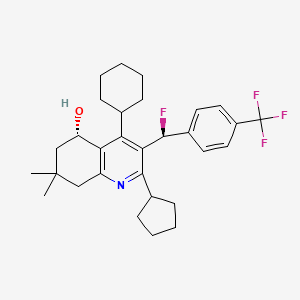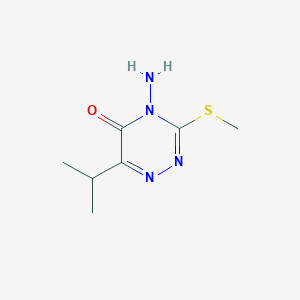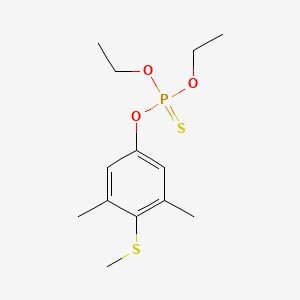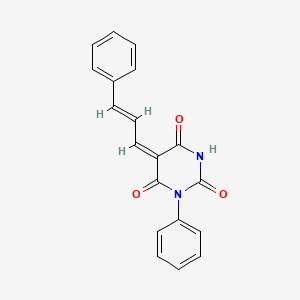
Bromo-PEG6-bromuro
Descripción general
Descripción
Bromo-PEG6-bromide, also known as 1,20-dibromo-3,6,9,12,15,18-hexaoxaicosane, is a polyethylene glycol (PEG)-based PROTAC linker . It contains two bromide groups, which are very good leaving groups for nucleophilic substitution reactions . The hydrophilic PEG spacer increases its solubility in aqueous media .
Synthesis Analysis
Bromo-PEG6-bromide can be used in the synthesis of a series of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of Bromo-PEG6-bromide is C14H28Br2O6 . Its InChI code is 1S/C14H28Br2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-14H2 . The molecular weight is 452.18 .Chemical Reactions Analysis
The bromide (Br) groups in Bromo-PEG6-bromide are very good leaving groups for nucleophilic substitution reactions . This property is exploited in the synthesis of PROTACs .Physical And Chemical Properties Analysis
Bromo-PEG6-bromide is a liquid at room temperature . The hydrophilic PEG spacer increases its solubility in aqueous media .Aplicaciones Científicas De Investigación
Bioconjugación y PEGilación
El Bromo-PEG6-bromuro puede reaccionar con reactivos nucleófilos, como un grupo tiol, para la bioconjugación y PEGilación . Este proceso se utiliza para unir moléculas específicas a otra molécula, normalmente una proteína, para mejorar sus propiedades, como la solubilidad y la estabilidad.
Administración de fármacos
El espaciador PEG hidrofílico en el this compound aumenta la solubilidad en medios acuosos . Esta propiedad lo hace útil en los sistemas de administración de fármacos, donde puede ayudar a mejorar la solubilidad de los fármacos hidrofóbicos y mejorar su entrega a las células diana.
Reacciones de sustitución nucleófila
El bromuro (Br) en el this compound es un muy buen grupo saliente para las reacciones de sustitución nucleófila . Esto lo hace valioso en la síntesis orgánica, donde se puede utilizar para introducir una variedad de grupos funcionales en una molécula.
Enlace en investigación bioquímica
El this compound es un enlace PEG que contiene dos grupos bromuro . Se puede utilizar como enlace en investigación bioquímica para conectar dos entidades sin afectar a su función. Esto es particularmente útil en la creación de conjugados anticuerpo-fármaco y otros bioconjugados.
Mecanismo De Acción
Target of Action
Bromo-PEG6-bromide is a PEG linker containing two bromide groups . The primary targets of this compound are proteins that undergo nucleophilic substitution reactions . The bromide (Br) groups in the compound serve as very good leaving groups for these reactions .
Mode of Action
The mode of action of Bromo-PEG6-bromide involves its interaction with its targets through nucleophilic substitution reactions . The bromide groups in the compound leave, allowing the compound to form bonds with its protein targets .
Biochemical Pathways
Bromo-PEG6-bromide is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . Therefore, the biochemical pathways affected by Bromo-PEG6-bromide are those involving the ubiquitin-proteasome system .
Pharmacokinetics
The pharmacokinetics of Bromo-PEG6-bromide are influenced by its PEG spacer. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The result of the action of Bromo-PEG6-bromide is the selective degradation of target proteins . By forming PROTACs, Bromo-PEG6-bromide enables the recruitment of E3 ubiquitin ligases to specific proteins, leading to their ubiquitination and subsequent degradation .
Action Environment
The action of Bromo-PEG6-bromide is influenced by the environment in which it is used. For instance, its solubility and stability can be affected by the pH and temperature of the solution . .
Análisis Bioquímico
Biochemical Properties
Bromo-PEG6-bromide plays a significant role in biochemical reactions, primarily through its ability to participate in nucleophilic substitution reactions. The bromide groups serve as excellent leaving groups, facilitating the formation of covalent bonds with nucleophilic reagents such as thiols. This property makes Bromo-PEG6-bromide an essential tool for bioconjugation and PEGylation processes .
Cellular Effects
Bromo-PEG6-bromide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By modifying proteins and peptides, it can alter their interactions with other biomolecules, thereby affecting cellular functions. For example, PEGylation of proteins can enhance their stability and reduce their immunogenicity, leading to improved therapeutic efficacy .
In cellular signaling pathways, Bromo-PEG6-bromide-modified proteins can exhibit altered binding affinities and specificities, which can impact downstream signaling events. Additionally, the modification of proteins involved in gene expression can lead to changes in transcriptional and translational activities, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of Bromo-PEG6-bromide involves its ability to form covalent bonds with nucleophilic groups on biomolecules. This interaction is facilitated by the bromide groups, which act as leaving groups in nucleophilic substitution reactions. The resulting covalent bonds can modify the structure and function of the target biomolecules, leading to changes in their biochemical properties and activities .
For example, the PEGylation of proteins using Bromo-PEG6-bromide can result in increased molecular weight and altered surface properties, which can enhance the stability and solubility of the modified proteins. Additionally, the modification of enzymes can lead to changes in their catalytic activities, either by inhibiting or enhancing their functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bromo-PEG6-bromide can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its reactivity can decrease over time if not stored properly. Long-term studies have shown that Bromo-PEG6-bromide can maintain its activity for extended periods when stored at low temperatures, such as -20°C .
In in vitro and in vivo studies, the long-term effects of Bromo-PEG6-bromide on cellular function have been observed to include sustained modifications of target proteins and peptides. These modifications can lead to prolonged changes in cellular activities, such as altered signaling pathways and gene expression profiles .
Dosage Effects in Animal Models
The effects of Bromo-PEG6-bromide in animal models can vary depending on the dosage administered. At lower doses, the compound can effectively modify target proteins and peptides without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and immunogenic responses .
Threshold effects have been noted in studies where the efficacy of Bromo-PEG6-bromide in modifying target biomolecules reaches a plateau at certain dosages. Beyond this threshold, increasing the dosage does not result in further enhancements in activity but may instead lead to toxic effects .
Metabolic Pathways
Bromo-PEG6-bromide is involved in various metabolic pathways, primarily through its role in modifying proteins and peptides. The compound can interact with enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. For instance, the PEGylation of enzymes can alter their catalytic activities, thereby impacting metabolic pathways .
Additionally, Bromo-PEG6-bromide can influence the degradation and turnover of modified proteins, affecting their stability and half-life within the cell. These changes can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
Within cells and tissues, Bromo-PEG6-bromide is transported and distributed through interactions with various transporters and binding proteins. The hydrophilic nature of the PEG spacer facilitates its solubility in aqueous environments, allowing it to be efficiently transported within the cell .
The distribution of Bromo-PEG6-bromide within tissues can be influenced by factors such as the presence of specific transporters and the affinity of the compound for different cellular compartments. These interactions can affect the localization and accumulation of the compound within specific tissues and organs .
Subcellular Localization
The subcellular localization of Bromo-PEG6-bromide is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles through these interactions, influencing its activity and function .
For example, the PEGylation of proteins using Bromo-PEG6-bromide can result in their localization to specific subcellular compartments, such as the endoplasmic reticulum or the Golgi apparatus. These localizations can impact the activity and function of the modified proteins, leading to changes in cellular processes and overall cell function .
Propiedades
IUPAC Name |
1,2-bis[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28Br2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSLOCVIDIOUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCBr)OCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Br2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B1667819.png)
![(2R)-3-phenyl-2-[[6-(4-phenylmethoxyphenyl)pyrimidin-4-yl]amino]propanoic acid](/img/structure/B1667821.png)
![2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B1667822.png)


![Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1667825.png)
![4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid](/img/structure/B1667826.png)
![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)
![(2r)-N-Hydroxy-3-Naphthalen-2-Yl-2-[(Naphthalen-2-Ylsulfonyl)amino]propanamide](/img/structure/B1667829.png)

![3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1667834.png)
